amine CAS No. 1221722-79-7](/img/structure/B1520324.png)
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine
Descripción general
Descripción
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C6H7Br2NO and its molecular weight is 268.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Synthesis
A study by Senthamarai et al. (2018) introduces an efficient method for the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles. This method underscores the significance of N-methyl- and N-alkylamines in life science molecules and their regulatory activities, illustrating the broader applicability of amines in synthesizing complex organic compounds (Senthamarai et al., 2018).
Homogeneous Catalysis in Amine Synthesis
Li et al. (2016) review the preparation of amines via transition metal-catalyzed hydrosilylation, covering methodologies for reducing various nitrogen-containing groups. This comprehensive summary highlights the central role of amines in synthesizing drugs, biologically active molecules, and other important compounds, indicating the potential for developing novel amine compounds through catalyzed reactions (Li, Sortais, & Darcel, 2016).
Material Science Application
Soto-Cantu et al. (2012) discuss the synthesis and rapid characterization of amine-functionalized silica, demonstrating its utility in various applications and fundamental investigations. This work provides insights into convenient methods for synthesizing and characterizing research-grade materials, potentially including derivatives of "(4,5-Dibromofuran-2-yl)methylamine" (Soto-Cantu et al., 2012).
Biobased Amines for Polymer Synthesis
Froidevaux et al. (2016) present a review on the synthesis of biobased primary and secondary amines from various biomass resources and their application in material chemistry. This review highlights the growing interest in biobased monomers and polymers, such as polyamides and polyepoxydes, for use in automotive, aerospace, and health applications, suggesting a potential area where "(4,5-Dibromofuran-2-yl)methylamine" derivatives could find application (Froidevaux et al., 2016).
Biomass Conversion and Electrochemical Applications
Roylance and Choi (2016) explore the electrochemical reductive amination of 5-hydroxymethylfurfural (HMF), a biomass conversion intermediate, demonstrating an environmentally benign method for synthesizing amines. This research opens the door for utilizing electrochemical techniques to modify or functionalize compounds similar to "(4,5-Dibromofuran-2-yl)methylamine" for various applications (Roylance & Choi, 2016).
Propiedades
IUPAC Name |
1-(4,5-dibromofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFJNNPAZHTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



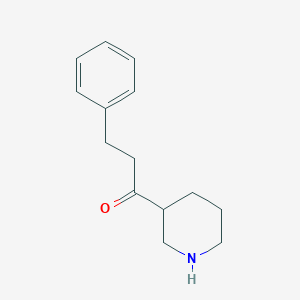
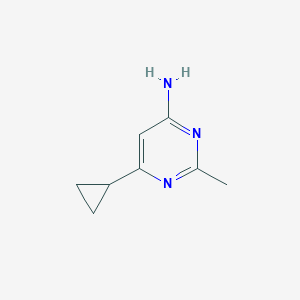
![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)
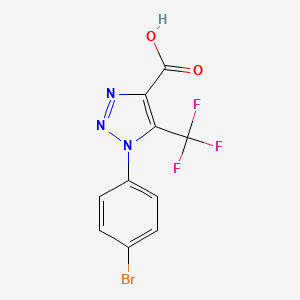
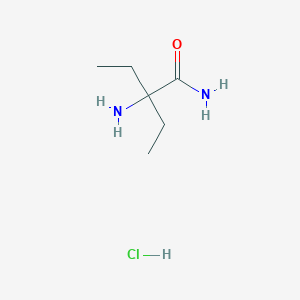
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)

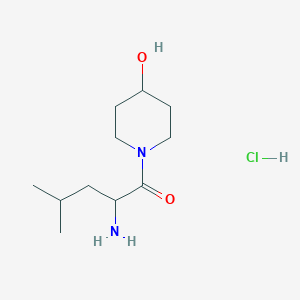
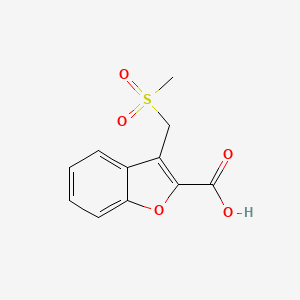
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
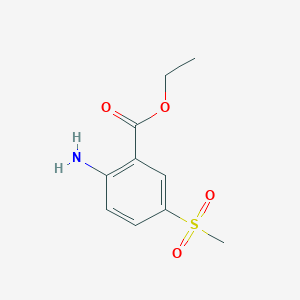
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)

